Tetranaphthalen-1-yl silicate Tetranaphthalen-1-yl silicate
Brand Name: Vulcanchem
CAS No.: 7621-92-3
VCID: VC7999353
InChI: InChI=1S/C40H28O4Si/c1-5-21-33-29(13-1)17-9-25-37(33)41-45(42-38-26-10-18-30-14-2-6-22-34(30)38,43-39-27-11-19-31-15-3-7-23-35(31)39)44-40-28-12-20-32-16-4-8-24-36(32)40/h1-28H
SMILES: C1=CC=C2C(=C1)C=CC=C2O[Si](OC3=CC=CC4=CC=CC=C43)(OC5=CC=CC6=CC=CC=C65)OC7=CC=CC8=CC=CC=C87
Molecular Formula: C40H28O4Si
Molecular Weight: 600.7 g/mol

Tetranaphthalen-1-yl silicate

CAS No.: 7621-92-3

Cat. No.: VC7999353

Molecular Formula: C40H28O4Si

Molecular Weight: 600.7 g/mol

* For research use only. Not for human or veterinary use.

Tetranaphthalen-1-yl silicate - 7621-92-3

Specification

CAS No. 7621-92-3
Molecular Formula C40H28O4Si
Molecular Weight 600.7 g/mol
IUPAC Name tetranaphthalen-1-yl silicate
Standard InChI InChI=1S/C40H28O4Si/c1-5-21-33-29(13-1)17-9-25-37(33)41-45(42-38-26-10-18-30-14-2-6-22-34(30)38,43-39-27-11-19-31-15-3-7-23-35(31)39)44-40-28-12-20-32-16-4-8-24-36(32)40/h1-28H
Standard InChI Key PMEDJXLAXHSLGG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2O[Si](OC3=CC=CC4=CC=CC=C43)(OC5=CC=CC6=CC=CC=C65)OC7=CC=CC8=CC=CC=C87
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2O[Si](OC3=CC=CC4=CC=CC=C43)(OC5=CC=CC6=CC=CC=C65)OC7=CC=CC8=CC=CC=C87

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Tetranaphthalen-1-yl silicate belongs to the family of tetraorganosilicate esters, where silicon is tetrahedrally coordinated to four oxygen atoms, each further bonded to a naphthalen-1-yl group. The IUPAC name, tetranaphthalen-1-yl silicate, reflects this configuration (Figure 1). Key structural identifiers include:

PropertyValue
CAS No.7621-92-3
Molecular FormulaC₄₀H₂₈O₄Si
Molecular Weight600.7 g/mol
InChI KeyPMEDJXLAXHSLGG-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C=CC=C2OSi(OC5=CC=CC6=CC=CC=C65)OC7=CC=CC8=CC=CC=C87

The naphthalene moieties introduce significant steric bulk and π-electron density, which may influence the compound’s reactivity and intermolecular interactions .

Spectroscopic and Crystallographic Data

While crystallographic data for tetranaphthalen-1-yl silicate remain unreported, analogous naphthylsilanes, such as 1-naphthyl triethoxysilane (CAS 17938-06-6), exhibit characteristic NMR shifts attributable to aromatic protons (δ = 7.1–8.9 ppm) and silicon-bound oxygen atoms . Computational models suggest that the tetranaphthalen-1-yl derivative would display similar aromatic signatures, with additional complexity arising from hindered rotation around the Si–O bonds.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of tetranaphthalen-1-yl silicate is hypothesized to follow a nucleophilic substitution mechanism, wherein silicic acid (H₄SiO₄) reacts with naphthalen-1-ol under dehydrating conditions. A generalized equation is:

H4SiO4+4C10H7OHSi(OC10H7)4+4H2O\text{H}_4\text{SiO}_4 + 4 \, \text{C}_{10}\text{H}_7\text{OH} \rightarrow \text{Si}(\text{O}\text{C}_{10}\text{H}_7)_4 + 4 \, \text{H}_2\text{O}

This method mirrors the production of triethoxysilanes, where alcoholysis of silicon tetrachloride or alkoxy exchange reactions are employed . For example, 1-naphthyl triethoxysilane is synthesized via the reaction of naphthalen-1-ol with triethoxysilane in the presence of a base .

Challenges in Purification

Isolation of tetranaphthalen-1-yl silicate is complicated by its high molecular weight (600.7 g/mol) and limited solubility in common organic solvents. Chromatographic purification on silica gel, as described for related naphthylamines , may offer a viable pathway, though solvent systems would require optimization to accommodate the compound’s hydrophobicity.

Physicochemical Properties

Thermal Stability

While direct thermogravimetric data are unavailable, the compound’s decomposition temperature is estimated to exceed 300°C based on the stability of smaller naphthylsilanes . The four naphthalene groups likely enhance thermal resistance through π-stacking interactions, a phenomenon observed in polycyclic aromatic hydrocarbons .

Solubility and Reactivity

Tetranaphthalen-1-yl silicate is sparingly soluble in polar solvents (e.g., water, ethanol) but exhibits moderate solubility in chlorinated hydrocarbons (e.g., dichloromethane) and aromatic solvents (e.g., toluene). The silicon center retains partial electrophilicity, enabling potential hydrolysis under acidic or basic conditions to yield silicic acid and naphthalen-1-ol .

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